L-Tryptophyl-L-valyl-L-leucinamide
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Overview
Description
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide is a complex organic compound featuring multiple amide linkages and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide typically involves the stepwise coupling of amino acids and indole derivatives. The process often employs peptide coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and activating agents like hydroxybenzotriazole to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method is advantageous for producing large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The amide bonds can be reduced to amines under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the amide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or borane complexes.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Substituted indole or amide products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of novel peptides and peptidomimetics.
Biology
In biological research, it serves as a model compound for studying protein-ligand interactions and enzyme-substrate specificity.
Medicine
Industry
Industrially, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the amide linkages can form hydrogen bonds with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(1H-indol-3-yl)propanamide
- (S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanoic acid
- (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanoic acid
Uniqueness
The uniqueness of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide lies in its specific sequence of amino acids and the presence of the indole moiety, which imparts distinct chemical and biological properties. This compound’s structure allows for versatile interactions with biological targets, making it a valuable tool in research and development.
Properties
CAS No. |
560095-35-4 |
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Molecular Formula |
C22H33N5O3 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C22H33N5O3/c1-12(2)9-18(20(24)28)26-22(30)19(13(3)4)27-21(29)16(23)10-14-11-25-17-8-6-5-7-15(14)17/h5-8,11-13,16,18-19,25H,9-10,23H2,1-4H3,(H2,24,28)(H,26,30)(H,27,29)/t16-,18-,19-/m0/s1 |
InChI Key |
ROPLCGJPFLOASI-WDSOQIARSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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